molecular formula C17H12N2O6 B411953 Ethyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate

Ethyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B411953
M. Wt: 340.29g/mol
InChI Key: BTXZNKLLUSGMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group, a dioxo-isoindoline structure, and an ethyl ester functional group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves multiple steps:

    Formation of the Isoindoline Core: The initial step involves the synthesis of the isoindoline core, which can be achieved through the reaction of phthalic anhydride with ammonia or primary amines.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Alcohols, amines, thiols for substitution reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid ethyl ester.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

    Hydrolysis: 4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid.

Scientific Research Applications

Ethyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenoxy)-benzonitrile: Similar structure with a benzonitrile group instead of an ethyl ester.

    4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: The carboxylic acid analog of the ethyl ester compound.

Uniqueness

Ethyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C17H12N2O6

Molecular Weight

340.29g/mol

IUPAC Name

ethyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C17H12N2O6/c1-2-25-17(22)10-3-5-11(6-4-10)18-15(20)13-8-7-12(19(23)24)9-14(13)16(18)21/h3-9H,2H2,1H3

InChI Key

BTXZNKLLUSGMDZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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